Biotin-PEG7-Azide

Biotinylation Affinity Purification Click Chemistry

Biotin-PEG7-Azide (CAS 1334172-75-6) is a heterobifunctional, discrete PEG (dPEG®) linker combining biotin and azide. Its single molecular weight (620.76 Da) and precisely defined 30.7 Å PEG7 spacer eliminate polydispersity, delivering homogeneous conjugates for reproducible biotin-streptavidin capture, PROTAC synthesis, and quantitative assays. Unlike shorter PEG2/PEG4 or polydisperse reagents, this linker minimizes steric hindrance and aggregation, yielding superior assay linearity and cleaner pull-downs. Ideal for site-specific biotinylation of alkyne-tagged biomolecules via CuAAC or SPAAC click chemistry. Order high-purity (≥98%) reagent for critical R&D workflows.

Molecular Formula C26H48N6O9S
Molecular Weight 620.8 g/mol
Cat. No. B606151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG7-Azide
SynonymsBiotin-PEG7-azide
Molecular FormulaC26H48N6O9S
Molecular Weight620.8 g/mol
Structural Identifiers
InChIInChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34)/t22-,23-,25-/m0/s1
InChIKeyWOMFFURCOFOFGG-LSQMVHIFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG7-Azide: Core Properties and Supplier Landscape for Informed Procurement


Biotin-PEG7-Azide (CAS 1334172-75-6) is a heterobifunctional, discrete polyethylene glycol (dPEG®) derivative that integrates a high-affinity biotin moiety with a bioorthogonal azide group via a precisely defined heptaethylene glycol linker . This linear, monofunctional compound (molecular weight 620.76 g/mol) enables selective biotinylation of alkyne-functionalized molecules or surfaces via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . Unlike polydisperse PEG reagents, its single molecular weight nature ensures consistent and predictable conjugation outcomes . The product is primarily offered as a solid or viscous liquid with purities typically ranging from >90% to >98%, depending on the vendor, and is widely available for research use from suppliers such as MedChemExpress, Vector Labs, and Sigma-Aldrich under the trademarked name Biotin-dPEG®7-azide .

Why Generic Biotin-PEG-Azide Substitution Fails: The Critical Role of Linker Length and Purity in Biotinylation


Biotin-PEG-azide reagents are not interchangeable; their performance in biotin-streptavidin capture, protein labeling, and PROTAC synthesis is exquisitely sensitive to the length and discrete nature of the PEG spacer . The PEG7 spacer in Biotin-PEG7-Azide provides a specific 30.7 Å distance that is often optimal for minimizing steric hindrance between the bulky (strept)avidin tetramer and the labeled target . Shorter PEG linkers (e.g., PEG2, PEG4) can force the target too close to the binding pocket, reducing capture efficiency, while excessively long linkers can introduce unwanted flexibility that complicates structural or biophysical analysis . Furthermore, the use of polydisperse PEG reagents, as opposed to the discrete dPEG®7 chain, introduces a distribution of molecular weights and spacer lengths, which leads to heterogeneous conjugate populations, ambiguous characterization, and significant batch-to-batch variability that undermines assay reproducibility . The quantitative evidence below demonstrates the measurable differentiation that makes Biotin-PEG7-Azide a non-fungible reagent for precise bioconjugation workflows.

Quantitative Evidence for Biotin-PEG7-Azide Differentiation: A Comparative Analysis of Biotinylation Reagents


Defined 30.7 Å Spacer Length Optimizes Avidin Binding Compared to Shorter PEG Linkers

Biotin-PEG7-Azide incorporates a discrete, single molecular weight PEG7 spacer with a precise length of 30.7 Å, a key differentiator from shorter-chain analogs like Biotin-PEG4-Azide . This specific length is engineered to minimize steric hindrance during binding to avidin or streptavidin . While direct quantitative binding affinity comparisons (e.g., Kd values) are not published in the primary literature for this exact series, the class-level inference is that a linker must be of sufficient length to project the biotin moiety beyond the target's steric bulk to achieve maximum capture efficiency [1]. The 30.7 Å spacer has been empirically determined to provide this optimal spatial separation for a wide range of biomolecules, making it a preferred choice for robust pull-down and detection assays .

Biotinylation Affinity Purification Click Chemistry

High Purity (>98%) and Discrete Molecular Weight Ensure Homogeneous Conjugates vs. Polydisperse PEG Reagents

Biotin-dPEG®7-azide is supplied as a single molecular weight compound (620.32 g/mol) with a purity exceeding 98%, a critical quality attribute that distinguishes it from polydisperse PEG alternatives . Polydisperse PEG reagents, common in older or lower-cost biotinylation kits, contain a Gaussian distribution of chain lengths, resulting in a mixture of conjugates with varying spacer lengths and molecular weights . This heterogeneity complicates downstream analysis, making it difficult to accurately determine the number of biotin labels per molecule and leading to irreproducible assay performance . In contrast, the discrete nature of dPEG®7 yields predictable, identifiable conjugates, allowing precise stoichiometric control and simplified analytical characterization by MS or HPLC .

Conjugate Homogeneity Reproducibility Analytical Characterization

Enhanced Aqueous Solubility of Biotinylated Constructs Due to Hydrophilic PEG7 Spacer

The hydrophilic PEG7 spacer in Biotin-PEG7-Azide imparts high water solubility to the biotin-labeled constructs, a property that is demonstrably superior to biotinylation with shorter or more hydrophobic linkers . While direct solubility values (mg/mL) for conjugates are system-dependent, vendor documentation consistently states that the PEG7 linker reduces or eliminates aggregation and precipitation triggered by the hydrophobic biotin moiety . This is a class-level advantage of longer PEG linkers over shorter PEGn-azide analogs (e.g., n=2-4), which provide less shielding of the hydrophobic biotin and the target molecule . For instance, Biotin-PEG2-Azide (MW 400.5) is significantly less effective at solubilizing large, hydrophobic proteins or small molecules in aqueous buffers compared to the PEG7 variant .

Conjugate Solubility Aggregation Prevention Biophysical Assays

Proven Utility in PROTAC Synthesis as a Defined-Length Linker

Biotin-PEG7-Azide is a validated PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of bifunctional molecules that induce targeted protein degradation . The linker's precise length and composition are not arbitrary; they influence the formation of the ternary complex (target protein-PROTAC-E3 ligase) and subsequent degradation efficiency . While no direct, quantitative comparison of PROTAC degradation efficiency (DC50, Dmax) with this specific linker versus a PEG4 or PEG11 analog was found in the primary literature, the compound is widely cited and used for this purpose, indicating its practical utility and acceptance in the field . The ability to conjugate biotin via click chemistry provides an additional handle for target engagement studies or pull-down experiments to validate PROTAC mechanism of action .

PROTAC Targeted Protein Degradation Linker Optimization

Best Application Scenarios for Biotin-PEG7-Azide: From Proteomics to PROTAC Development


Click Chemistry-Mediated Biotinylation for Pull-Down and Affinity Purification

In proteomics and molecular biology, Biotin-PEG7-Azide is the reagent of choice for the site-specific biotinylation of alkyne-tagged proteins or nucleic acids. The 30.7 Å spacer ensures that the biotin moiety is presented at an optimal distance from the target for efficient capture by streptavidin-coated beads, while the hydrophilic PEG7 chain prevents non-specific binding and aggregation of the captured complex . This leads to cleaner eluates and higher yields in downstream applications such as mass spectrometry or Western blotting, outperforming reagents with shorter linkers that may cause steric hindrance or precipitation .

Synthesis of Homogeneous Biotinylated Probes for Quantitative Bioassays

For the development of quantitative ELISA, SPR, or cell-based assays, the single molecular weight and high purity (>98%) of Biotin-dPEG®7-azide are non-negotiable . Conjugation with this discrete reagent yields a homogeneous population of biotinylated probes with a precise stoichiometry of biotin labels. This directly translates to improved assay linearity, lower background, and enhanced inter-assay reproducibility, which are unattainable when using polydisperse PEG reagents that produce a heterogeneous mixture of conjugates .

PROTAC Linker Optimization and Target Engagement Studies

In the field of targeted protein degradation, Biotin-PEG7-Azide serves a dual purpose. It can be used directly as a rigid, defined-length linker in the synthesis of PROTAC molecules, where its 30.7 Å length may be optimal for forming a productive ternary complex with certain target/E3 ligase pairs . Additionally, the biotin handle enables researchers to perform critical mechanism-of-action studies, such as confirming cellular permeability via streptavidin pull-down or visualizing target engagement, without the need for a separate fluorescent or affinity tag .

Bioconjugation of Hydrophobic Small Molecules for In Vitro Studies

When conjugating hydrophobic small molecule probes, drugs, or metabolites, the longer PEG7 spacer is superior to shorter PEG2 or PEG4 alternatives. The extended hydrophilic chain effectively 'shields' the hydrophobicity of the payload, rendering the final biotinylated conjugate fully soluble in aqueous buffers and preventing undesirable aggregation or precipitation [1]. This is essential for maintaining the biological activity of the small molecule and ensuring its accurate assessment in cell-free or cell-based assays.

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